(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride
Overview
Description
(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H11ClN2O. It is a derivative of benzoxazole, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.
Scientific Research Applications
(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
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Biology: : This compound is used in the study of enzyme interactions and as a probe in biochemical assays.
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Industry: : It is used in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Future Directions
Oxazole derivatives, including “(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride”, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . Their diverse biological potential suggests that they could be valuable for medical applications in the future .
Mechanism of Action
Target of Action
Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer activities . They have been shown to interact with various targets, such as Gram-positive and Gram-negative bacteria, and human colorectal carcinoma (HCT116) cancer cell line .
Mode of Action
The exact mode of action of benzoxazole derivatives can vary depending on the specific compound and its targets. For example, some benzoxazole derivatives have been found to inhibit the growth of bacteria and fungi by interfering with their cellular functions .
Biochemical Pathways
Benzoxazole derivatives can affect various biochemical pathways. For instance, some compounds have been found to up-regulate the metabolism of purine and pyrimidine, and down-regulate sphingolipid metabolism .
Result of Action
The result of the action of benzoxazole derivatives can vary depending on the specific compound and its targets. For example, some compounds have been found to exhibit antimicrobial and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride typically involves the following steps:
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Formation of Benzoxazole Ring: : The initial step involves the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative to form the benzoxazole ring. This reaction is usually carried out under acidic conditions with a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
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Methylation: : The next step involves the methylation of the benzoxazole ring at the 2-position. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
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Aminomethylation: : The final step is the introduction of the methanamine group at the 5-position of the benzoxazole ring. This can be done through a Mannich reaction, where formaldehyde and a secondary amine are used in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
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Oxidation: : This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or quinones.
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can convert the compound into its reduced forms.
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Substitution: : Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles such as halides or alkoxides replace the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
(2-Methylbenzoxazole): Similar in structure but lacks the methanamine group.
(5-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride: Similar structure with a chlorine substituent at the 5-position.
Uniqueness
(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required.
By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific fields.
Properties
IUPAC Name |
(2-methyl-1,3-benzoxazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c1-6-11-8-4-7(5-10)2-3-9(8)12-6;/h2-4H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCIDNVYQOQGEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903556-82-1 | |
Record name | 5-Benzoxazolemethanamine, 2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=903556-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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